molecular formula C24H20N4O6S B2751870 Ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851948-41-9

Ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2751870
CAS RN: 851948-41-9
M. Wt: 492.51
InChI Key: QUMPXUGMYVPJHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C24H20N4O6S and its molecular weight is 492.51. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Antibacterial Applications : A study described the synthesis of novel thieno[2,3-c]pyridazines, starting from compounds related to the one of interest, showing evaluated antibacterial activities. This work highlights the potential of such compounds in developing new antibacterial agents (Al-Kamali et al., 2014).

  • Anticancer Properties : Research focusing on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound with structural similarities, led to the discovery of new apoptosis-inducing agents for breast cancer, demonstrating significant in vitro and in vivo anticancer activity (Gad et al., 2020).

  • Antimicrobial and Antitumor Evaluation : Another study synthesized new pyrimidine derivatives, reporting on their antimicrobial evaluation. Although not directly mentioning the compound , the research indicates the broad potential of similar chemical structures in antimicrobial applications (Farag et al., 2008).

Synthesis Techniques and Chemical Reactions

  • Novel Synthesis Approaches : Innovative synthesis methods for creating functional pyrazolo[1,5-a]pyrimidine and related compounds offer insights into the versatility of thieno[3,4-d]pyridazine derivatives in producing fluorescent molecules and potential herbicidal agents (Wu et al., 2006).

  • Chemical Reactivity and Derivative Synthesis : Research into the reactivity of ethyl N-(6-ethoxycarbonyl-2-methylthiothieno[2,3-d]-pyrimidin-5-yl) formimidate with hydrazines showcases the formation of modified thieno[2,3-d]pyrimidines, illustrating the compound's chemical versatility and potential for creating diverse derivatives with various applications (Tumkevičius, 1994).

properties

IUPAC Name

ethyl 5-[(2-methyl-3-nitrobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O6S/c1-4-34-24(31)20-17-12-35-22(25-21(29)16-6-5-7-18(14(16)3)28(32)33)19(17)23(30)27(26-20)15-10-8-13(2)9-11-15/h5-12H,4H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMPXUGMYVPJHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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